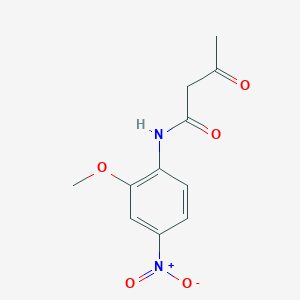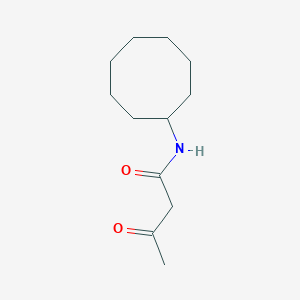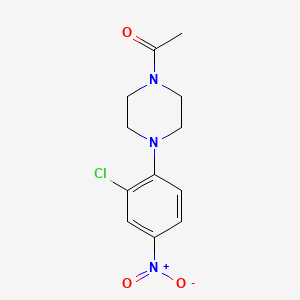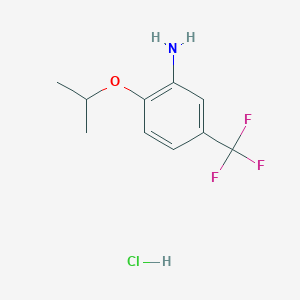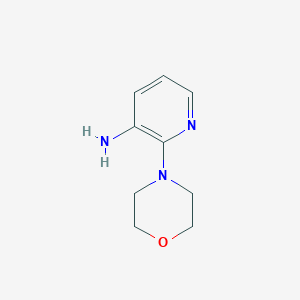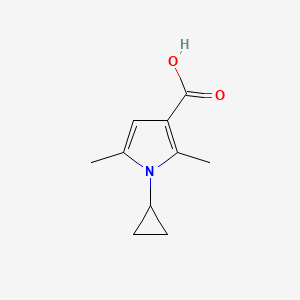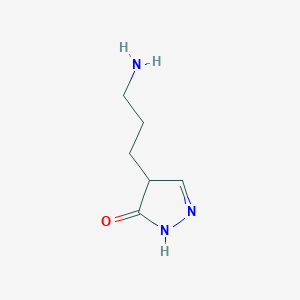
1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol is an organic compound that features a bromophenoxy group attached to a pyrrolidinylpropanol backbone
Preparation Methods
The synthesis of 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to produce 2-bromophenol.
Etherification: The 2-bromophenol is then reacted with an appropriate alkylating agent to form 2-bromophenoxyalkane.
Addition of Pyrrolidine: The final step involves the nucleophilic substitution of the bromophenoxyalkane with pyrrolidine, resulting in the formation of this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of brominated compounds with biological systems.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as flame retardants.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, altering their activity. The pyrrolidinyl group can enhance the compound’s binding affinity and specificity for its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol can be compared with similar compounds such as:
1-(2-Bromophenoxy)acetone: This compound has a similar bromophenoxy group but lacks the pyrrolidinyl group, resulting in different chemical properties and applications.
3-(2-Bromophenoxy)propan-1-amine: This compound has an amine group instead of a pyrrolidinyl group, which affects its reactivity and biological activity.
2-(2-Bromophenoxy)ethanol: This compound has a shorter carbon chain and lacks the pyrrolidinyl group, leading to different physical and chemical properties.
Properties
IUPAC Name |
1-(2-bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c14-12-5-1-2-6-13(12)17-10-11(16)9-15-7-3-4-8-15/h1-2,5-6,11,16H,3-4,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUOKDVHZIOSSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC=CC=C2Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387790 |
Source


|
| Record name | 1-(2-bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3680-41-9 |
Source


|
| Record name | 1-(2-bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
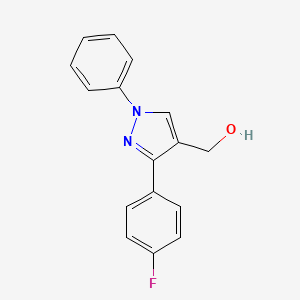
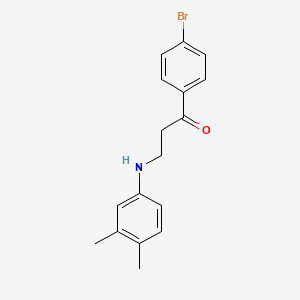
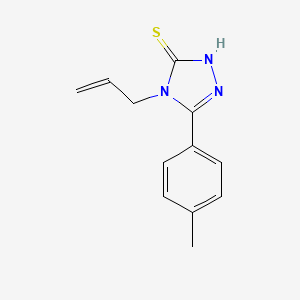
![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)
